molecular formula C18H13ClFNO3 B2894606 (4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone CAS No. 1351780-15-8

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone

Cat. No.: B2894606
CAS No.: 1351780-15-8
M. Wt: 345.75
InChI Key: BBWNADIDPYPTPI-UHFFFAOYSA-N
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Description

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is a quinoline derivative with a fluorophenyl group attached to its core structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-6,7-dimethoxyquinoline as the core structure.

  • Reaction Steps: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where (4-fluorophenyl)boronic acid or (4-fluorophenyl)chloroformate is used as the acylating agent.

  • Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Mechanism of Action

Chemical Reactions Analysis

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: has several scientific research applications:

  • Medicine: It is studied for its potential antimalarial, antimicrobial, and anticancer properties.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Industry: It is used in the development of new materials and catalysts.

Comparison with Similar Compounds

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is compared with other similar compounds such as:

  • Quinoline Derivatives: These compounds share the quinoline core but differ in substituents and functional groups.

  • Fluorinated Benzofurans: These compounds contain fluorine atoms and benzofuran rings, offering different biological activities.

  • Chloroquinazolines: These compounds have similar chloro and methoxy groups but differ in the quinazoline core structure.

Uniqueness: The presence of both chloro and methoxy groups on the quinoline ring, along with the fluorophenyl group, gives this compound unique chemical and biological properties.

Properties

IUPAC Name

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWNADIDPYPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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